molecular formula C8H5BrClNO4S B7904355 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride

Cat. No.: B7904355
M. Wt: 326.55 g/mol
InChI Key: AOASCYPMZUHBDT-UHFFFAOYSA-N
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Description

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride is a complex organic compound that belongs to the class of benzo[1,4]oxazines. This compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and a ketone functional group within its structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Chemical Reactions Analysis

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride can be compared with other similar compounds, such as:

    6-Nitro-3,4-dihydro-2H-benzo[1,4]oxazine: This compound has a nitro group instead of a bromine atom, which affects its reactivity and applications.

    4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields of research.

Properties

IUPAC Name

6-bromo-3-oxo-4H-1,4-benzoxazine-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4S/c9-4-1-5-8(15-3-7(12)11-5)6(2-4)16(10,13)14/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOASCYPMZUHBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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